![molecular formula C20H21ClN4O3S B2691579 N-(6-苄基-3-氨基甲酰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-5-甲基异噁唑-3-甲酰胺盐酸盐 CAS No. 1329637-94-6](/img/structure/B2691579.png)

N-(6-苄基-3-氨基甲酰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-5-甲基异噁唑-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

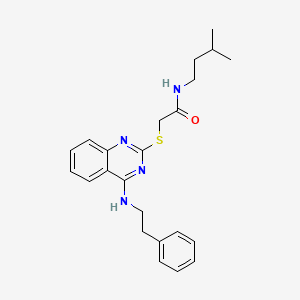

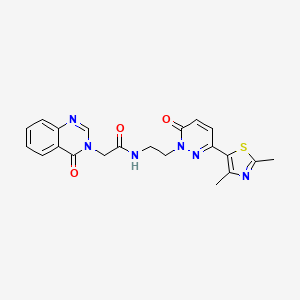

“N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride” is a compound that has been studied for its potential antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .

Synthesis Analysis

The synthesis of this compound involves the design and creation of two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H21ClN4O2S2 and its molecular weight is 485.02.科学研究应用

合成与潜在抗精神病药

研究已经对与盐酸 N-(6-苄基-3-氨基甲酰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-5-甲基异恶唑-3-羧酰胺相关的化合物的杂环类似物进行了研究,以了解其作为抗精神病药的潜力。对这些化合物与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合进行了评估。值得注意的是,衍生物显示出有效的体内活性,表明它们作为既定抗精神病药的备用化合物的潜在用途,重点是减少锥体外系副作用 (Norman 等,1996)。

抗菌活性

另一条研究途径探索了合成 3-氨基-5-甲基-2-(烷基硫基)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶-6-羧酰胺。这些新型衍生物对变形杆菌和铜绿假单胞菌菌株表现出显着的抗菌活性,展示了在对抗细菌感染中的潜在应用 (Kolisnyk 等,2015)。

抗惊厥活性

已经研究了 7-苯基-4,5,6,7-四氢噻吩[3,2-b]吡啶衍生物的合成和评估,以了解其抗惊厥活性。利用最大电休克 (MES) 和皮下戊四唑 (scPTZ) 试验,某些衍生物表现出有希望的抗惊厥特性,表明在治疗癫痫发作中作为治疗剂开发的潜力 (Wang 等,2019)。

作用机制

Target of Action

The primary target of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the gating of chloride ions across epithelial cell membranes in various tissues .

Mode of Action

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride: acts as a potentiator, enhancing the gating function of the CFTR channel . It shows enhanced efficacy on CFTR mutants harboring class III mutations compared to Ivacaftor, the first marketed potentiator .

Biochemical Pathways

The compound’s interaction with CFTR affects the chloride ion transport pathway. By enhancing the gating function of the CFTR channel, N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride increases the flow of chloride ions across the cell membrane . This can help restore the ion balance in cells affected by cystic fibrosis.

Pharmacokinetics

The pharmacokinetic properties of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride The optimization of potency, efficacy, and pharmacokinetic profile is described in the discovery of this compound .

Result of Action

The molecular effect of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the enhanced gating function of the CFTR channel . This results in an increased flow of chloride ions across the cell membrane, which can help restore the ion balance in cells affected by cystic fibrosis .

未来方向

The future directions of the research on this compound could involve further exploration of its antiproliferative properties and potential applications in cancer treatment . The compound did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells .

属性

IUPAC Name |

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(23-27-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQVFQDPSFGKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)

![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)